molecular formula C19H13ClF3NO4S B2528438 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate CAS No. 337919-83-2

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate

Cat. No.: B2528438
CAS No.: 337919-83-2
M. Wt: 443.82
InChI Key: FJTQOMNMUIALIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a phenyl ring via an ether bond, and further connected to a methylbenzenesulfonate group. Its multifaceted structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step often involves the chlorination and trifluoromethylation of pyridine. This can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.

    Ether Formation: The chlorinated and trifluoromethylated pyridine is then reacted with a phenol derivative to form the ether linkage. This step usually requires a base such as potassium carbonate to facilitate the nucleophilic substitution.

    Sulfonation: The final step involves the sulfonation of the phenyl ring with methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups on the pyridine ring.

    Oxidation and Reduction: The phenyl and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester bond in the methylbenzenesulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or trifluoromethyl groups.

    Oxidation: Oxidized derivatives of the phenyl or pyridine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Phenol derivatives and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate exerts its effects depends on its interaction with molecular targets. The chloro and trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, while the sulfonate group can influence solubility and reactivity. The compound may act by inhibiting or activating specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-chlorobenzenesulfonate
  • 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-nitrobenzenesulfonate
  • 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methoxybenzenesulfonate

Uniqueness

Compared to similar compounds, 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where precise reactivity and binding characteristics are required.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can leverage its properties for various innovative uses.

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO4S/c1-12-5-7-16(8-6-12)29(25,26)28-15-4-2-3-14(10-15)27-18-17(20)9-13(11-24-18)19(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTQOMNMUIALIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.